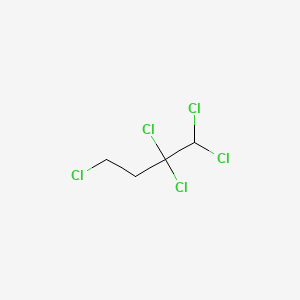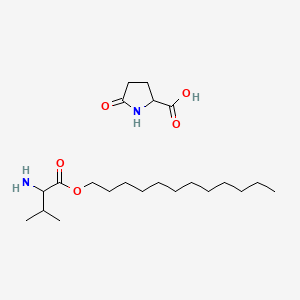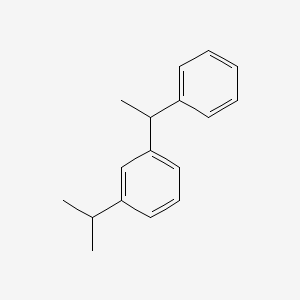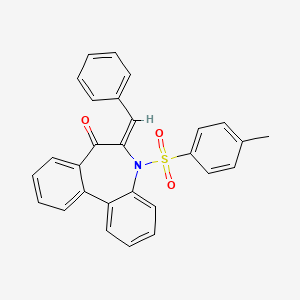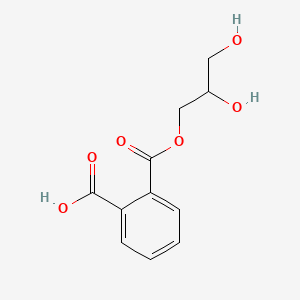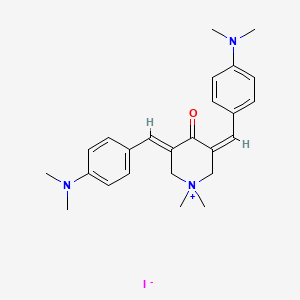
2-(3-(4-(Methylthio)benzoyl)phenyl)propiononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 298-158-0, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia under high temperature and pressure conditions. The reaction typically proceeds as follows:
C2H4N4+NH3→C3H6N6
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazine-2,4,6-triamine often involves large-scale reactors where dicyandiamide and ammonia are combined under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various triazine derivatives, while substitution reactions can introduce different functional groups into the triazine ring.
科学的研究の応用
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of resins, adhesives, and other industrial materials.
作用機序
The mechanism by which 1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound can also interact with various enzymes and proteins, affecting their function and leading to therapeutic effects.
類似化合物との比較
1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as melamine and cyanuric acid. While all these compounds share a triazine ring structure, they differ in their functional groups and specific applications. For instance:
Melamine: Used primarily in the production of melamine resins and laminates.
Cyanuric Acid: Commonly used in swimming pool water treatment as a stabilizer for chlorine.
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its versatility and wide range of applications across different fields.
特性
CAS番号 |
93778-23-5 |
|---|---|
分子式 |
C17H15NOS |
分子量 |
281.4 g/mol |
IUPAC名 |
2-[3-(4-methylsulfanylbenzoyl)phenyl]propanenitrile |
InChI |
InChI=1S/C17H15NOS/c1-12(11-18)14-4-3-5-15(10-14)17(19)13-6-8-16(20-2)9-7-13/h3-10,12H,1-2H3 |
InChIキー |
VDFWINOWYAVRQY-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



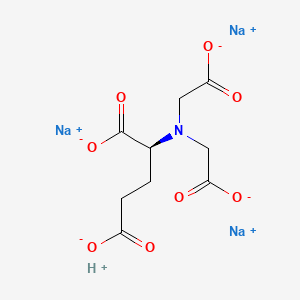
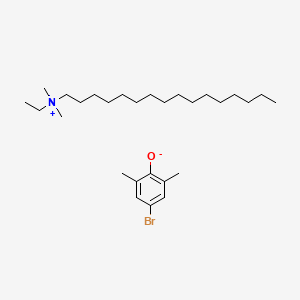

![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
